molecular formula C22H21NO4S B11102909 propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate

propan-2-yl (2-{(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetate

Cat. No.: B11102909
M. Wt: 395.5 g/mol
InChI Key: YGBPAQDBZAWMSW-UNOMPAQXSA-N
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Description

ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE typically involves the condensation of 4-methylphenyl thiazole with phenoxyacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazole ring .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISOPROPYL 2-(2-{[2-(4-METHYLPHENYL)-4-OXO-1,3-THIAZOL-5(4H)-YLIDEN]METHYL}PHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .

Properties

Molecular Formula

C22H21NO4S

Molecular Weight

395.5 g/mol

IUPAC Name

propan-2-yl 2-[2-[(Z)-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C22H21NO4S/c1-14(2)27-20(24)13-26-18-7-5-4-6-17(18)12-19-21(25)23-22(28-19)16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3/b19-12-

InChI Key

YGBPAQDBZAWMSW-UNOMPAQXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CC=C3OCC(=O)OC(C)C)/S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CC=C3OCC(=O)OC(C)C)S2

Origin of Product

United States

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